molecular formula C11H13N3 B11909783 1-(Pyridin-3-yl)piperidine-2-carbonitrile

1-(Pyridin-3-yl)piperidine-2-carbonitrile

Cat. No.: B11909783
M. Wt: 187.24 g/mol
InChI Key: HHGIEAIJNIHRLQ-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)piperidine-2-carbonitrile is a heterocyclic organic compound that features a piperidine ring bonded to a pyridine ring with a nitrile group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)piperidine-2-carbonitrile typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method involves the reaction of 1-piperidinecarbonitrile with pyridin-3-yl lithium in tetrahydrofuran (THF) at low temperatures . This reaction yields the desired compound with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)piperidine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(Pyridin-3-yl)piperidine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)piperidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of a piperidine ring with a pyridine ring and a nitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

1-pyridin-3-ylpiperidine-2-carbonitrile

InChI

InChI=1S/C11H13N3/c12-8-10-4-1-2-7-14(10)11-5-3-6-13-9-11/h3,5-6,9-10H,1-2,4,7H2

InChI Key

HHGIEAIJNIHRLQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C#N)C2=CN=CC=C2

Origin of Product

United States

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